N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide
Description
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core linked to a thiazole ring, which is further substituted with sulfonamide and alkyl groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.
Properties
IUPAC Name |
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-5-10-11(13(19)18-17-12(10)6-2)7-15-23(20,21)14-16-8(3)9(4)22-14/h15H,5-7H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGZTFBZPCRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NN=C1CC)CNS(=O)(=O)C2=NC(=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the thiazole ring and subsequent sulfonamide substitution. Common reagents used in these steps include alkyl halides, thionyl chloride, and sulfonamide derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound shares a similar heterocyclic structure but differs in its functional groups and overall reactivity.
2-Methoxycinnamaldehyde:
Uniqueness
N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,5-dimethyl-1,3-thiazole-2-sulfonamide stands out due to its unique combination of a pyridazinone core and a thiazole ring, along with the presence of sulfonamide and alkyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
